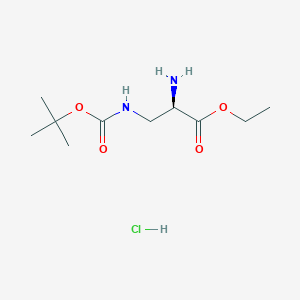![molecular formula C15H21N3O3 B1444205 4-(Diethoxymethyl)-1-[(4-methoxyphenyl)methyl]-1,2,3-triazole CAS No. 1494137-73-3](/img/structure/B1444205.png)
4-(Diethoxymethyl)-1-[(4-methoxyphenyl)methyl]-1,2,3-triazole
Overview
Description
4-(Diethoxymethyl)-1-[(4-methoxyphenyl)methyl]-1,2,3-triazole is a chemical compound with the molecular formula C15H21N3O3 and a molecular weight of 291.35 g/mol .
Molecular Structure Analysis
The molecular structure of this compound includes a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains a methoxyphenyl group and a diethoxymethyl group .Scientific Research Applications
Luminescent Materials
Quinoline-triazoles, including derivatives similar to the compound of interest, have been investigated for their hydrogen-bonding interactions and luminescent properties. These compounds exhibit blue-green emissivity in solution and form 1D tape and prism shapes, correlating with intermolecular and solvent 1D lattice H-bonding interactions, suggesting their potential application in designing new luminescent materials (Bai, Young, & Hor, 2017).
Antimicrobial Agents
The synthesis of novel 1,2,4-triazole derivatives has demonstrated antimicrobial activities against a variety of microorganisms. Such compounds have been identified for their potential in developing new antimicrobial agents, which is crucial for addressing the rising challenge of antibiotic resistance (Bektaş et al., 2007).
Corrosion Inhibition
Triazole derivatives have also been explored for their role in corrosion inhibition, particularly for protecting metals in acidic environments. For instance, certain triazole compounds have shown high inhibition efficiency in protecting mild steel against corrosion in hydrochloric acid medium, indicating their potential as corrosion inhibitors (Bentiss et al., 2009).
Synthesis and Structural Analysis
Research has also focused on the synthesis of triazole ester derivatives, including the study of their structures through NMR, IR, and other spectroscopic methods. These studies provide foundational knowledge for the potential synthesis and application of the specified compound in various scientific domains (Toumani, 2017).
properties
IUPAC Name |
4-(diethoxymethyl)-1-[(4-methoxyphenyl)methyl]triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-4-20-15(21-5-2)14-11-18(17-16-14)10-12-6-8-13(19-3)9-7-12/h6-9,11,15H,4-5,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHIKIHGVHOXTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CN(N=N1)CC2=CC=C(C=C2)OC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



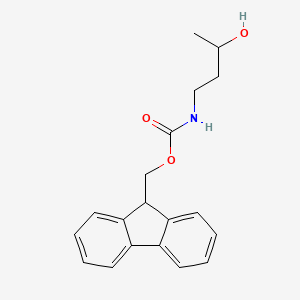
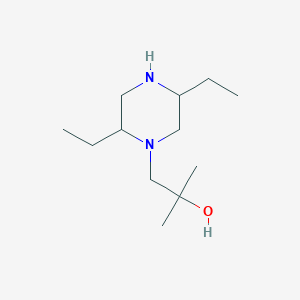



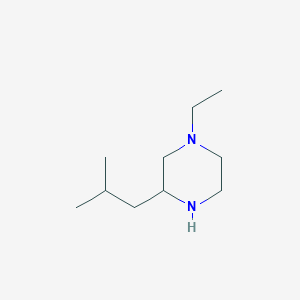

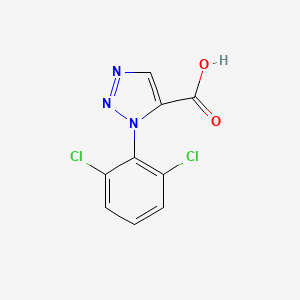
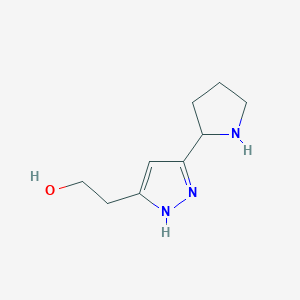
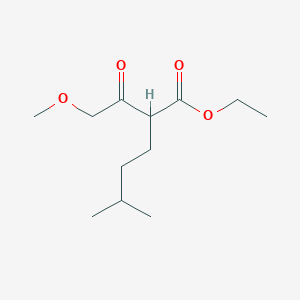
![2-[Chloro(difluoro)methoxy]-1-fluoro-4-methyl-benzene](/img/structure/B1444141.png)


